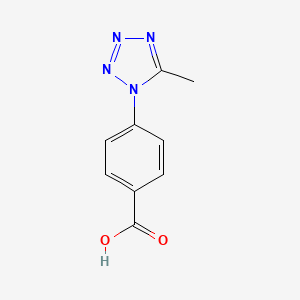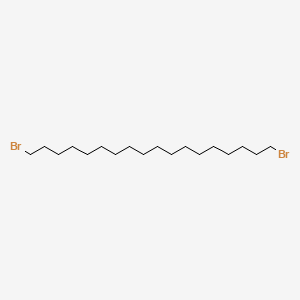
1,18-Dibromooctadecane
Overview
Description
1,18-Dibromooctadecane is a chemical compound with the molecular formula C18H36Br2 . It has an average mass of 412.286 Da and a monoisotopic mass of 410.118347 Da . It is also known by other names such as Octadecamethylene dibromide .
Molecular Structure Analysis
The molecular structure of 1,18-Dibromooctadecane consists of a chain of 18 carbon atoms with two bromine atoms attached at either end . The SMILES string representation of the molecule is BrCCCCCCCCCCCCCCCCCCBr .Physical And Chemical Properties Analysis
1,18-Dibromooctadecane has a melting point of 56-62 °C (lit.) . Its empirical formula is C18H36Br2 and it has a molecular weight of 412.29 .Scientific Research Applications
Radiochemistry and Imaging
1,18-Dibromooctadecane, due to its bromine content, may have potential applications in radiochemistry, particularly in the development of radiopharmaceuticals for imaging techniques like Positron Emission Tomography (PET). Fluorine-18 is commonly used in PET radiopharmaceuticals, and compounds with bromine, similar to 1,18-Dibromooctadecane, could be involved in the synthesis or modification of these radiolabels. This is because fluorine-18 and bromine share some nuclear characteristics that make them suitable for molecular imaging (Jacobson, Kiesewetter, & Chen, 2014).
Chemical Synthesis and Catalysis
1,18-Dibromooctadecane may be relevant in the field of chemical synthesis, especially in the creation of complex molecules and natural products. The presence of bromine atoms in a compound like 1,18-Dibromooctadecane can make it a candidate for use in palladium and copper catalysis, which are key in innovative and efficient methods for the preparation of biologically active products (Legrand, Jouvin, & Evano, 2010).
Marine Biology and Pharmacology
Compounds structurally similar to 1,18-Dibromooctadecane, especially those with brominated components, have been found in marine sponges and shown selective cytotoxicity against certain cancer cell lines. This suggests potential applications in the development of novel anticancer agents. For example, brominated acetylenic hydrocarbons from marine sponges have shown selective effects against human breast cancer (Alarif et al., 2013).
Material Science
The structural properties of 1,18-Dibromooctadecane could make it useful in material science, particularly in the synthesis of nanoparticles or other novel materials. The reactivity of bromine in such compounds can be crucial in forming new materials with unique properties, potentially useful in various industrial and technological applications (Cushing, Kolesnichenko, & O'connor, 2004).
Safety And Hazards
properties
IUPAC Name |
1,18-dibromooctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36Br2/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20/h1-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHAZAOZCQDUFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCBr)CCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404454 | |
| Record name | 1,18-Dibromooctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,18-Dibromooctadecane | |
CAS RN |
31772-06-2 | |
| Record name | 1,18-Dibromooctadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,18-Dibromooctadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



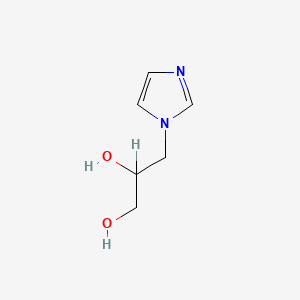
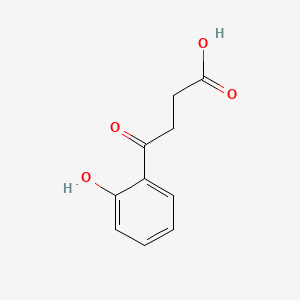
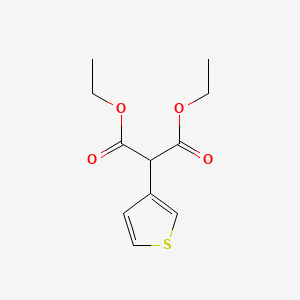
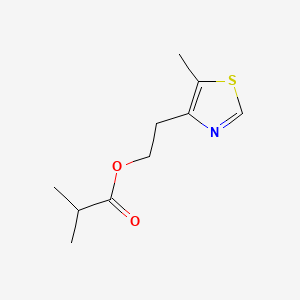

![[(2S)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1598327.png)

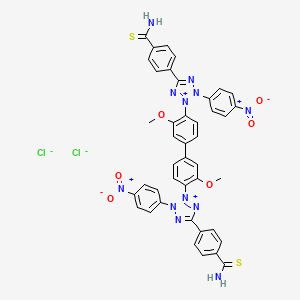

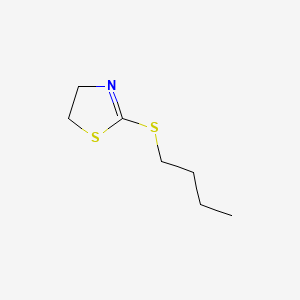
![[(1-Methyl-1h-tetrazol-5-yl)thio]acetic acid](/img/structure/B1598336.png)
